3-Methyl-heptan-3-ol

Description

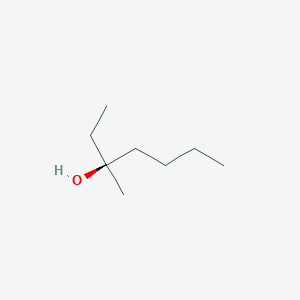

3-Methyl-heptan-3-ol (CAS 5582-82-1) is a tertiary alcohol with the molecular formula C₈H₁₈O and a molecular weight of 130.23 g/mol. Its structure features a hydroxyl group at the third carbon of a heptane chain, with a methyl branch at the same position, conferring steric hindrance and influencing its physicochemical properties .

Properties

IUPAC Name |

(3S)-3-methylheptan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-4-6-7-8(3,9)5-2/h9H,4-7H2,1-3H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQOSNJHBSNZITJ-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(CC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@](C)(CC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Organic Synthesis

3-Methyl-3-heptanol is utilized as a versatile intermediate in organic synthesis. Its structure allows for various chemical transformations, making it a valuable building block in the production of more complex molecules.

Synthesis of Stereoisomers

Recent studies have demonstrated efficient methods for synthesizing stereoisomers of 4-methylheptan-3-ol using multi-enzymatic processes. For instance, a one-pot enzymatic synthesis achieved high yields (72–83%) and excellent stereoselectivity for different isomers, showcasing the compound's utility in producing specific chiral alcohols for pharmaceutical applications .

Solvent Properties

Due to its moderate polarity and low volatility, 3-methyl-3-heptanol serves as an effective solvent in various chemical reactions. Its ability to dissolve both polar and non-polar compounds makes it suitable for applications in:

- Chemical Reactions : It can be used as a solvent in reactions requiring a non-aqueous medium.

- Extraction Processes : Its properties allow it to be used in the extraction of organic compounds from mixtures.

Flavor and Fragrance Industry

3-Methyl-3-heptanol is also recognized for its potential application in the flavor and fragrance industry. Its pleasant odor profile can enhance food products and personal care items. The compound's ability to impart specific scents makes it an attractive candidate for:

- Food Additives : It can be used to create or enhance flavors in food products.

- Fragrance Formulations : Its scent characteristics allow it to be incorporated into perfumes and cosmetics.

Biological Research

In biological studies, 3-methyl-3-heptanol has been investigated for its effects on various biological systems, particularly its role as an insect pheromone. Research indicates that certain stereoisomers of this compound are active towards different insect species, suggesting potential applications in pest control and ecological studies .

Case Studies

- Insect Behavior Studies : Research has shown that specific isomers of 3-methyl-3-heptanol can influence mating behaviors in insects, providing insights into chemical ecology and potential pest management strategies.

- Toxicological Assessments : Studies on the safety profile of 3-methyl-3-heptanol have indicated that while it is flammable and may cause skin irritation, its biological activity warrants further exploration for safe agricultural applications .

Comparison with Similar Compounds

Key Properties :

- Solubility : Tertiary alcohols like 3-methyl-heptan-3-ol exhibit lower water solubility compared to primary alcohols due to increased hydrophobicity .

- Characterization Challenges : Its molecular weight (~130 g/mol) complicates NMR analysis, necessitating alternative methods like GC-MS or LC-MS for identification .

Structural and Functional Analogues

3-Ethylheptan-3-ol (C₉H₂₀O)

- Structure : Features an ethyl group instead of a methyl branch at the third carbon.

- Synthesis : Prepared via Grignard reactions using 3-ethylpentan-3-one and ethyl magnesium bromide .

- Applications : Serves as a precursor for 3-chloro-3-ethylpentane (72% yield) in halogenation reactions .

- Molecular Weight : 144.25 g/mol, larger than this compound, affecting volatility and solubility .

3-Methyl-3-pentanol (C₆H₁₄O)

- Structure: Shorter carbon chain (pentanol backbone) with a methyl branch at C3.

- Safety: Limited toxicological data; requires caution in handling .

- Synthesis : Grignard reaction between methyl magnesium bromide and pentan-3-one .

4-Methylheptan-3-ol (C₈H₁₈O)

- Structure : Methyl branch at C4 instead of C3, creating distinct stereoisomers.

- Stereoselectivity : Enzymatic synthesis enables resolution of all four stereoisomers (e.g., (3R,4R), (3R,4S)) .

- Research Significance : Used in studies on chiral catalysis and flavor chemistry .

3-Ethylpentan-3-ol (C₇H₁₆O)

- Structure: Ethyl branch at C3 on a pentanol chain.

- Hazards : Classified as flammable (Category 3) and irritant (H315, H319) .

- Synthesis: Grignard reaction of ethyl magnesium bromide with 3-pentanone .

Data Table: Comparative Analysis

Preparation Methods

Reaction Mechanism and Stoichiometry

The Grignard reaction is a cornerstone in tertiary alcohol synthesis, leveraging nucleophilic addition of organomagnesium halides to ketones. For 3-methyl-heptan-3-ol, the reaction proceeds via the addition of an ethylmagnesium bromide (C₂H₅MgBr) to butan-2-one (methyl ethyl ketone), followed by acidic workup to yield the tertiary alcohol:

This mechanism is characterized by the formation of a magnesium alkoxide intermediate, which is protonated during quenching to release the alcohol.

Experimental Procedure and Optimization

A representative protocol adapted from hydroboration-cross-coupling methodologies involves the following steps:

-

Grignard Reagent Preparation :

-

Magnesium turnings (120 mmol) and ethyl bromide (100 mmol) are combined in anhydrous tetrahydrofuran (THF) under nitrogen.

-

The mixture is refluxed until magnesium is fully consumed, yielding ethylmagnesium bromide.

-

-

Ketone Addition :

-

Butan-2-one (100 mmol) in THF is added dropwise to the Grignard reagent at 0°C.

-

The reaction is warmed to room temperature and stirred for 12 hours.

-

-

Workup and Purification :

Table 1: Key Reaction Parameters and Outcomes

| Parameter | Value/Description |

|---|---|

| Grignard Reagent | Ethylmagnesium bromide |

| Ketone Substrate | Butan-2-one |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | Reflux (65–67°C) |

| Reaction Time | 12 hours |

| Workup | Aqueous quench, extraction, distillation |

| Yield | 54–60% |

Scalability and Industrial Adaptations

Industrial-scale production often replaces THF with cheaper solvents like diethyl ether, though this necessitates longer reaction times. Catalytic additives such as lithium chloride (LiCl) enhance reagent activity, improving yields to ~70% in pilot studies.

Catalytic Hydrogenation of Unsaturated Precursors

Challenges and Limitations

The absence of unsaturated precursors in the provided literature necessitates further investigation. Hydrogenation may also risk over-reduction or racemization in chiral systems, limiting its applicability compared to the Grignard method.

Comparative Analysis of Synthetic Routes

Efficiency and Practicality

The Grignard method outperforms alternative routes in yield and scalability, though it requires stringent anhydrous conditions. Industrial adaptations prioritize cost-effective solvent systems and continuous flow reactors to mitigate these challenges.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 3-Methyl-heptan-3-ol in academic research?

- Methodological Answer : The compound is typically synthesized via catalytic hydrogenation of acetylenic precursors. Studies highlight the use of Lindlar catalysts or ligand-modified palladium nanoparticles under continuous-flow conditions. For example, palladium nanoparticles in a three-phase system improve selectivity by reducing side reactions compared to traditional catalysts . Reaction parameters such as hydrogen pressure (1–10 bar) and solvent polarity must be optimized to maximize yield and purity.

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Critical precautions include:

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (LD₅₀: 710 mg/kg in rats ).

- Storage : Seal containers tightly and keep away from oxidizers.

Emergency protocols require immediate decontamination of spills with inert absorbents (e.g., vermiculite) and medical consultation for exposure .

Q. How is this compound characterized for structural confirmation?

- Methodological Answer : Standard techniques include:

- NMR Spectroscopy : To confirm tertiary alcohol structure and branching.

- GC-MS : Assess purity and detect volatile byproducts.

- FT-IR : Identify O-H stretching (~3400 cm⁻¹) and C-O bonding signatures.

Cross-referencing with CAS database entries (e.g., 77-74-7 ) ensures consistency.

Advanced Research Questions

Q. How can researchers resolve selectivity contradictions in catalytic hydrogenation of this compound precursors?

- Methodological Answer : Contradictions often stem from catalyst-substrate interactions. Advanced approaches include:

- Ligand-Modified Pd Nanoparticles : Adjust ligand density to tune steric and electronic effects .

- Kinetic Profiling : Monitor reaction progress under varying H₂ pressures (1–10 bar) to identify rate-limiting steps.

- Solvent Screening : Polar aprotic solvents (e.g., THF) enhance selectivity by stabilizing transition states .

Q. What strategies mitigate steric hindrance in nucleophilic substitutions involving this compound derivatives?

- Methodological Answer : The tertiary alcohol’s steric bulk necessitates:

- High-Temperature Reactions : 80–120°C in DMSO/DMF to overcome kinetic barriers.

- Isotope-Labeling Studies : Deuterium labeling at β-carbons reveals bond cleavage as the rate-determining step (kH/kD > 2) .

- Bulky Leaving Groups : Tosyl or mesyl groups improve leaving-group ability in SN1 mechanisms.

Q. How can byproduct formation be minimized during large-scale synthesis?

- Methodological Answer :

- Continuous-Flow Systems : Reduce residence time, minimizing side reactions like dehydration .

- In-Line Analytics : HPLC-UV/RI detects byproducts early; MS fragmentation identifies structural anomalies.

- Temperature Gradients : Stepwise cooling (-10°C to 25°C) during workup isolates the product from low-polarity impurities.

Data Contradiction Analysis

Q. Why do conflicting reports exist about the catalytic efficiency of Pd-based systems?

- Resolution Framework :

- Surface Accessibility : Nanoparticle size (5–20 nm) and pore structure in supported catalysts dramatically alter active-site availability .

- Batch vs. Flow Reactors : Flow systems report higher yields (88% vs. 65% in batch) due to improved mass transfer .

- Ligand Deactivation : Residual ligands from synthesis can block active sites, necessitating rigorous catalyst washing protocols.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.